molecular formula C15H11F3O4 B8166630 Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate

Cat. No.: B8166630
M. Wt: 312.24 g/mol
InChI Key: YJOYOMLGTJTGOA-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate is a biphenyl derivative featuring a hydroxyl (-OH) group at position 5, a trifluoromethoxy (-OCF₃) group at the 4' position, and a methyl ester (-COOCH₃) at position 3. The trifluoromethoxy group contributes to lipophilicity and metabolic stability, while the hydroxyl group improves solubility, balancing physicochemical properties for drug-like behavior .

Properties

IUPAC Name

methyl 3-hydroxy-5-[4-(trifluoromethoxy)phenyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O4/c1-21-14(20)11-6-10(7-12(19)8-11)9-2-4-13(5-3-9)22-15(16,17)18/h2-8,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJOYOMLGTJTGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The trifluoromethoxy group can be introduced using trifluoromethoxylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4’-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .

Comparison with Similar Compounds

Data Table: Key Features of Comparable Biphenyl Carboxylates

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Notable Properties Biological Relevance
Target Compound : Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate 5-OH, 4'-OCF₃, 3-COOCH₃ C₁₅H₁₁F₃O₅ ~340 Hydroxyl for solubility; trifluoromethoxy for lipophilicity Potential kinase inhibitor or prodrug candidate
Methyl 3-fluoro-3'-hydroxy-4'-methyl-[1,1'-biphenyl]-4-carboxylate 3-F, 3'-OH, 4'-CH₃, 4-COOCH₃ C₁₅H₁₃FO₃ 268.26 Fluorine enhances electronegativity; methyl improves stability Structural analog with high similarity (0.94)
Methyl 4,6-dimethoxy-4'-methyl-[1,1'-biphenyl]-3-carboxylate 4,6-OCH₃, 4'-CH₃, 3-COOCH₃ C₁₇H₁₈O₅ 302.32 Methoxy groups increase solubility Intermediate in synthetic routes
[1,1'-Biphenyl]-4-carboxylic acid, 3-chloro-3'-hydroxy-5'-(trifluoromethoxy)-, methyl ester 3-Cl, 3'-OH, 5'-OCF₃, 4-COOCH₃ C₁₅H₁₀ClF₃O₄ 346.69 Chlorine adds bulk/electronegativity N/A (structural analog)
Methyl 4′-methyl-5-(7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)-[1,1'-biphenyl]-3-carboxylate 4'-CH₃, 5-nitrobenzoxadiazole, 3-COOCH₃ C₂₁H₁₅N₃O₅ 389.36 Nitrobenzoxadiazole as electron-withdrawing moiety c-Myc-Max dimerization inhibitor
[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-difluoro-3-methoxy 3-OCH₃, 3',5'-F C₁₄H₁₀F₂O₃ 264.22 Difluoro enhances electronegativity N/A (exploratory synthesis)

Substituent Effects on Physicochemical Properties

  • Trifluoromethoxy (-OCF₃) vs. Its strong electron-withdrawing nature may also improve metabolic stability .
  • Hydroxyl (-OH) vs. Halogens (F, Cl) : The hydroxyl group in the target compound enables hydrogen bonding, improving solubility relative to halogenated analogs (e.g., fluorine in , chlorine in ). However, halogens enhance electronegativity, which can strengthen receptor binding in specific targets .
  • Nitrobenzoxadiazole Moiety: The compound from incorporates a nitrobenzoxadiazole group, which serves as a fluorescent probe and electron-deficient scaffold. This contrasts with the target compound’s hydroxyl and trifluoromethoxy groups, suggesting divergent biological applications (e.g., inhibition vs. diagnostic imaging) .

Biological Activity

Methyl 5-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate, with the CAS number 2749909-09-7, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₁F₃O₄
  • Molecular Weight : 312.24 g/mol
  • Key Functional Groups : Hydroxyl group, trifluoromethoxy group, and carboxylate ester.

The trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which may contribute to its biological efficacy.

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Biological Targets : The hydroxyl and carboxylate groups can form hydrogen bonds with target proteins, potentially modulating various signaling pathways.
  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit certain enzymes involved in viral replication and other cellular processes.

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound against influenza viruses. In a cytopathic effect (CPE) assay using Madin-Darby canine kidney (MDCK) cells infected with H1N1 influenza virus, this compound demonstrated significant protective effects. The effective concentration (EC50) values were reported as follows:

CompoundEC50 (µM)Cytotoxicity CC50 (µM)
This compound10.04 ± 1.90>100

These findings suggest that the compound has a favorable safety profile while exhibiting potent antiviral activity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the biphenyl structure can significantly affect biological activity. For example, the presence of the trifluoromethoxy group is associated with enhanced potency compared to non-fluorinated analogs.

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, this compound was tested against various strains of influenza. The results indicated a dose-dependent response in inhibiting viral replication, with significant reductions in viral titers observed at concentrations as low as 10 µM.

Case Study 2: Toxicological Assessment

Toxicological assessments conducted on human cell lines revealed that the compound exhibited minimal cytotoxicity at concentrations up to 100 µM. This suggests a promising therapeutic window for further development as an antiviral agent.

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